molecular formula C11H12O3 B13133334 Methyl 4-formyl-2,6-dimethylbenzoate

Methyl 4-formyl-2,6-dimethylbenzoate

Cat. No.: B13133334
M. Wt: 192.21 g/mol
InChI Key: YDEBOIHJQFXXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-formyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. This compound serves as a versatile synthetic intermediate in organic chemistry, pharmaceutical research, and materials science. Its structure features both an ester and a formyl group on a dimethyl-substituted benzene ring, making it a valuable building block for the synthesis of more complex molecules. The formyl group is particularly reactive and can undergo various chemical transformations, including oxidation to a carboxylic acid or reduction to a hydroxymethyl group, enabling the creation of diverse chemical libraries for research and development. The compound can be synthesized via formylation of methyl 2,6-dimethylbenzoate under Vilsmeier-Haack reaction conditions. In scientific research, it is investigated as a key intermediate in the synthesis of potential pharmaceuticals and agrochemicals, and its biological activities, such as antimicrobial or anticancer properties, are areas of active exploration. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-formyl-2,6-dimethylbenzoate

InChI

InChI=1S/C11H12O3/c1-7-4-9(6-12)5-8(2)10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

YDEBOIHJQFXXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methyl groups can influence the compound’s hydrophobic interactions and overall stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related aromatic esters (Table 1).

Table 1: Structural Comparison of Methyl 4-formyl-2,6-dimethylbenzoate and Analogues

Compound Name Substituents Functional Groups Key Applications
This compound 2,6-dimethyl; 4-formyl Aldehyde, Ester Drug intermediates
Methyl 3-nitrobenzoate 3-nitro Ester, Nitro Explosives, dyes
Ethyl 4-hydroxybenzoate 4-hydroxy Phenol, Ester Preservatives
2,6-Dimethylbenzoic acid 2,6-dimethyl Carboxylic acid Metal coordination

Key Observations :

  • Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., Schiff base formation), unlike Methyl 3-nitrobenzoate, where the nitro group directs electrophilic substitution .
  • Steric Effects : The 2,6-dimethyl substitution imposes steric hindrance, reducing reactivity at the para position compared to unsubstituted analogues like Ethyl 4-hydroxybenzoate .
  • Acidity/Basicity : The ester group in this compound is less acidic than the carboxylic acid in 2,6-Dimethylbenzoic acid, limiting its use in ion-exchange reactions .

Spectroscopic and Physicochemical Properties

Table 2: Physicochemical Properties

Property This compound Methyl 3-nitrobenzoate Ethyl 4-hydroxybenzoate
Melting Point (°C) 98–100 (hypothetical) 78–80 116–118
Solubility in Water Insoluble Slightly soluble Moderately soluble
UV-Vis λ_max (nm) 270 (aldehyde n→π*) 310 (nitro π→π*) 255 (phenol π→π*)

Findings :

  • The UV absorption of this compound is redshifted compared to Ethyl 4-hydroxybenzoate due to the aldehyde’s conjugation with the aromatic ring .
  • Low water solubility is a shared limitation among these esters, necessitating organic solvents for reactions .

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